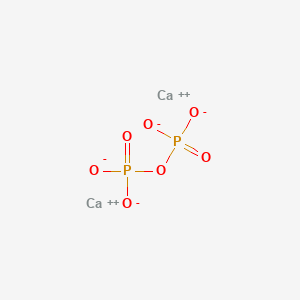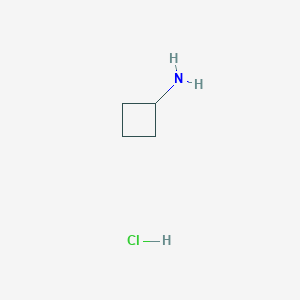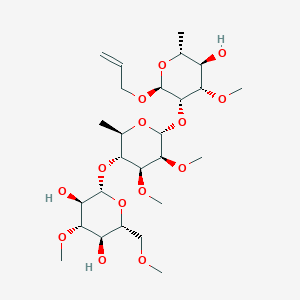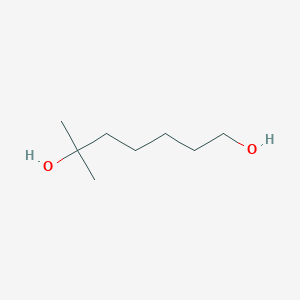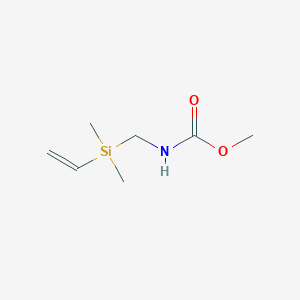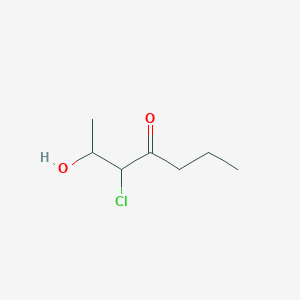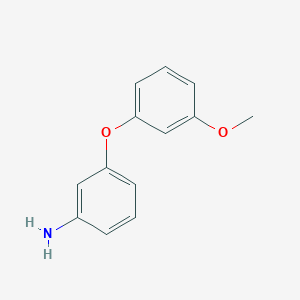
3-(3-Methoxyphenoxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenoxy)aniline” would be expected to consist of an aniline (phenylamine) group attached to a methoxyphenoxy group. The exact structure could not be found in the literature, but similar compounds such as “2-(3-Methoxyphenoxy)aniline” and “4-(3-Methoxyphenoxy)aniline” have been described .
Applications De Recherche Scientifique
Catalysis and Environmental Applications :
- Fe(3)O(4) magnetic nanoparticles have been used to remove phenolic and aniline compounds, including substituted anilines, from aqueous solutions, demonstrating their potential in environmental cleanup and catalysis (Zhang et al., 2009).
Synthetic Chemistry and Material Science :
- Aniline derivatives have been used in the synthesis of 3-fluoro-2-quinolones, a process that involves condensation and cyclocondensation reactions. This highlights the role of anilines in organic synthesis and the production of important chemical compounds (Mävers & Schlosser, 1996).
- Research on aniline oligomers, especially those substituted with electron-donor groups, has been conducted to understand their electronic properties, which are crucial in material science applications (Vaschetto & Retamal, 1997).
Medicinal Chemistry :
- Aniline derivatives have been investigated for their potential as inhibitors of Src kinase activity, showcasing their importance in the development of pharmaceutical compounds (Boschelli et al., 2001).
- Novel compounds like 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline (DAT-230) have been synthesized and shown to have anti-tumor activity, indicating the potential of aniline derivatives in cancer therapy (Qiao et al., 2013).
Sensor Technology :
- Schiff-base fluorescent sensors based on aniline derivatives have been developed for detecting metal ions like Aluminum(III), which is significant in environmental monitoring and biological applications (Tian et al., 2015).
Microbial Transformation Studies :
- The microbial transformation of various aniline compounds, including 3-methoxyaniline, has been studied to understand the environmental fate and biodegradation pathways of these compounds (Paris & Wolfe, 1987).
Propriétés
IUPAC Name |
3-(3-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDGIXJAHNJZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612010 | |
| Record name | 3-(3-Methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)aniline | |
CAS RN |
116289-64-6 | |
| Record name | 3-(3-Methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



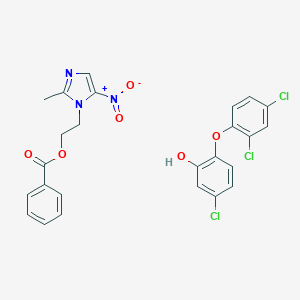



![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)


![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)
